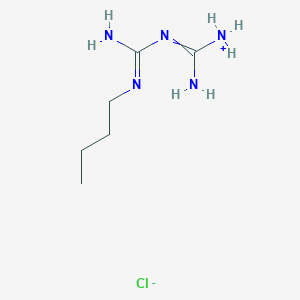

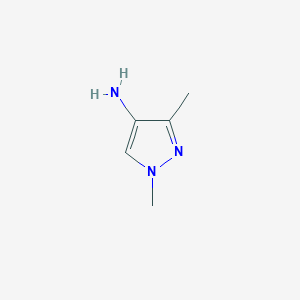

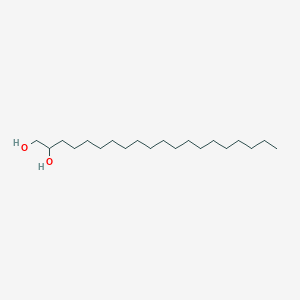

![molecular formula C₈H₁₂O₄ B023794 (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate CAS No. 162020-29-3](/img/structure/B23794.png)

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate is a chemical compound that has been the subject of scientific research in recent years. It is a cyclic ether that is commonly used in organic synthesis due to its unique structure and properties. In

Applications De Recherche Scientifique

Synthesis and Characterization

- Design and Synthesis : The stereoselective synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate is significant in developing pharmaceutical compounds. For instance, its role in the synthesis of darunavir analogues was reported, where the compound was synthesized from intermediates like 4-Amino-N-((2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropyl)-N-isobutyl benzenes sulfonamide, achieving high yields and purity (Bommena et al., 2015).

Application in HIV Protease Inhibitors

- Synthesis for HIV Protease Inhibitors : A key application of this compound is in the synthesis of HIV protease inhibitors. An efficient synthesis method using furan and Cbz-protected glycol aldehyde was developed for a key building block of various HIV protease inhibitors, including darunavir (Sevenich et al., 2017).

- Optical Purity and Enantiomer Access : A method using a lanthanide catalyst was developed for synthesizing racemic hexahydrofuro[2,3-b]furan-3-ol, allowing access to optically enriched enantiomers, supporting the development of protease inhibitors (Yu et al., 2007).

Stereoselective Synthesis

- Stereoselective Anti-Aldol Route : The stereoselective synthesis of this compound, specifically the (3R,3aS,6aR) enantiomer, involves an ester-derived titanium enolate based highly stereoselective anti-aldol reaction, illustrating its importance in creating high affinity P2-ligands (Ghosh et al., 2006).

Novel Synthesis Methods

- Efficient Synthesis Method : New methods for synthesizing 3a,6a-dihydrofuro[2,3-b]furan derivatives have been developed, emphasizing time-saving and catalyst-free approaches, valuable for synthesizing fused furofuran compounds (Shu et al., 2013).

Chemical Reactions and Transformations

- Reactions with Diaminopyridine : The compound's derivatives, such as furan-2-ylidene acetates, undergo Michael type reactions with 2,3-diaminopyridine, leading to pyrrol-2-ylidene-acetates, illustrating its versatility in chemical reactions (Sacmacl et al., 2012).

Propriétés

IUPAC Name |

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-5(9)12-7-4-11-8-6(7)2-3-10-8/h6-8H,2-4H2,1H3/t6-,7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXLRBOCGWECNI-PRJMDXOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC2C1CCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]2[C@@H]1CCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450805 |

Source

|

| Record name | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162020-29-3 |

Source

|

| Record name | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

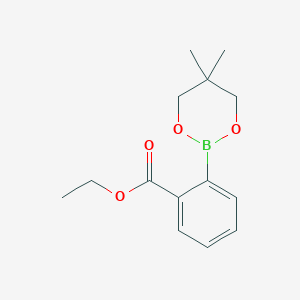

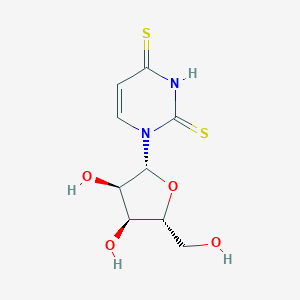

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

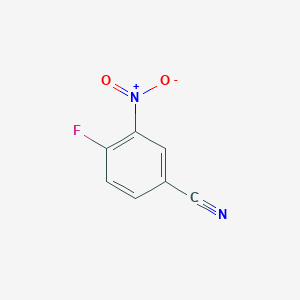

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)